[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate is a complex organic compound with a unique structure that combines both phenolic and quaternary ammonium functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate typically involves a multi-step process. One common method includes the reaction of dodecyl-dimethylamine with phenylmethyl chloride in the presence of a base to form the quaternary ammonium salt. This intermediate is then reacted with 2-(6-methylheptyl)phenol under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted phenylmethyl derivatives.
Scientific Research Applications
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptics.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound also targets specific enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate stands out due to its dual functionality, combining both phenolic and quaternary ammonium groups. This unique structure enhances its antimicrobial efficacy and broadens its range of applications compared to other similar compounds.
Properties
CAS No. |
94086-44-9 |
---|---|
Molecular Formula |
C35H57Cl2NO |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C21H36Cl2N.C14H22O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h13-15,17-18H,4-12,16,19H2,1-3H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI Key |
FNSOXZGIIZDGGK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC(C)CCCCCC1=CC=CC=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.